5-Bromo-6-methoxy-1H-indole-2-carbonitrile
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Overview
Description
5-Bromo-6-methoxy-1H-indole-2-carbonitrile is a chemical compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5-Bromo-6-methoxy-1H-indole-2-carbonitrile typically involves the bromination of 6-methoxyindole followed by the introduction of a cyano group at the 2-position. One common method is the reaction of 6-methoxyindole with bromine in the presence of a suitable solvent to yield 5-bromo-6-methoxyindole. This intermediate is then reacted with a cyanating agent, such as copper(I) cyanide, to form the final product .
Chemical Reactions Analysis
5-Bromo-6-methoxy-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
5-Bromo-6-methoxy-1H-indole-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxy-1H-indole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards molecular targets, such as proteins or nucleic acids .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-6-methoxy-1H-indole-2-carbonitrile include other brominated and methoxylated indole derivatives, such as:
- 5-Bromo-1H-indole-2-carbonitrile
- 6-Methoxy-1H-indole-2-carbonitrile
- 5-Bromo-6-methoxy-1H-indole-3-carboxaldehyde
These compounds share similar structural features but differ in their substitution patterns, which can affect their reactivity and applications. The unique combination of bromine and methoxy groups in this compound makes it particularly valuable for specific research and industrial purposes .
Properties
Molecular Formula |
C10H7BrN2O |
---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
5-bromo-6-methoxy-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C10H7BrN2O/c1-14-10-4-9-6(3-8(10)11)2-7(5-12)13-9/h2-4,13H,1H3 |
InChI Key |
SBIFXHALFZRYIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(NC2=C1)C#N)Br |
Origin of Product |
United States |
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